N~2~-(1-Carboxy-2-methylpropyl)asparagine
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Overview
Description
N~2~-(1-Carboxy-2-methylpropyl)asparagine is a compound with the chemical formula C9H16N2O5 It is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Carboxy-2-methylpropyl)asparagine typically involves the reaction of asparagine with 1-carboxy-2-methylpropyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N2-(1-Carboxy-2-methylpropyl)asparagine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-Carboxy-2-methylpropyl)asparagine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted asparagine compounds.
Scientific Research Applications
N~2~-(1-Carboxy-2-methylpropyl)asparagine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein biosynthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(1-Carboxy-2-methylpropyl)asparagine involves its interaction with specific molecular targets and pathways. It is known to participate in the amidation reaction catalyzed by asparagine synthetase, which attaches ammonia to aspartic acid. This reaction is crucial for the metabolism of toxic ammonia in the body. Additionally, the compound can act as a structural component in various proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Asparagine: The parent amino acid from which N2-(1-Carboxy-2-methylpropyl)asparagine is derived.
Glutamine: Another amino acid with similar metabolic functions.
Aspartic Acid: A precursor in the biosynthesis of asparagine.
Uniqueness
N~2~-(1-Carboxy-2-methylpropyl)asparagine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
832733-01-4 |
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Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-5(8(13)14)3-6(10)12/h4-5,7,11H,3H2,1-2H3,(H2,10,12)(H,13,14)(H,15,16) |
InChI Key |
BHJFJBOXRFQYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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